CGP 25454A

Overview

Description

Preparation Methods

The synthesis of N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride involves multiple steps. The key starting material is 4-chloro-5-cyano-2-methoxybenzoic acid, which undergoes a series of reactions including esterification, amination, and hydrochloride formation to yield the final product . Industrial production methods typically involve optimizing these reactions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Neurochemical Mechanisms

CGP 25454A acts as a presynaptic dopamine autoreceptor antagonist , enhancing neurotransmitter release by blocking inhibitory feedback mechanisms. Key reactions include:

-

Increased dopamine (DA) and acetylcholine (ACh) release :

In vitro studies on rat striatal slices show this compound enhances field-stimulated overflow of [³H]DA and [¹⁴C]ACh. The compound is 12.9-fold more potent in facilitating DA release compared to ACh . -

Dual receptor modulation :

At low doses (5–10 mg/kg), it induces weak stimulation by increasing spontaneous and amphetamine-potentiated rearing. At higher doses (30–100 mg/kg), it exerts sedative and neuroleptic-like effects due to postsynaptic D2 receptor blockade .

In Vitro Potency and Receptor Interactions

| Parameter | Dopamine (DA) | Acetylcholine (ACh) |

|---|---|---|

| Potency Ratio | 12.9× higher than ACh | Baseline |

| ED₅₀ (mg/kg i.p.) | 13 | Not quantified |

This compound’s presynaptic antagonism increases synaptic DA levels, which correlates with elevated [³H]spiperone binding to striatal D2 receptors in vivo .

In Vivo Receptor Dynamics

| Dose Range (mg/kg) | Effect on D2 Receptor Binding | Behavioral Outcome |

|---|---|---|

| 5–10 | Weak stimulation | Increased rearing |

| 30–100 | Inhibition (pituitary) | Sedation, neuroleptic-like |

At higher doses, this compound blocks postsynaptic D2 receptors, reducing DA signaling and inducing sedation .

Scientific Research Applications

Chemical Properties and Mechanism of Action

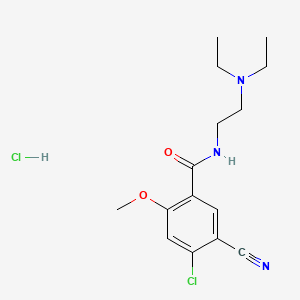

CGP 25454A is identified chemically as N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide hydrochloride, with a molecular formula of and a molecular weight of 346.25 g/mol .

The compound primarily functions by enhancing the release of dopamine (DA) and acetylcholine (ACh) in the central nervous system. In vitro studies have shown that this compound significantly increases the overflow of both neurotransmitters from rat striatal slices preloaded with labeled forms of DA and ACh. Notably, it was found to be 12.9 times more potent in promoting DA release than ACh .

Major Depression

This compound is currently under investigation for its efficacy in treating major depression. Clinical trials are evaluating its ability to modulate neurotransmitter systems to alleviate depressive symptoms. The compound's dual action—enhancing presynaptic DA release while blocking postsynaptic DA receptors—may offer a novel therapeutic strategy .

Neurochemical Studies

The following table summarizes key findings from neurochemical studies involving this compound:

Research on Depression

In a study examining the effects of this compound on depression-like behaviors in animal models, researchers found that administration of the compound resulted in significant reductions in depressive symptoms as measured by behavioral tests such as the forced swim test and the tail suspension test. These findings suggest that this compound may have antidepressant-like effects mediated through its dopaminergic activity .

Potential Side Effects and Considerations

While this compound shows promise, it is essential to consider potential side effects associated with its use. Higher doses have been linked to sedative effects and neuroleptic-like properties, which necessitate careful monitoring during clinical application .

Mechanism of Action

N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride exerts its effects by selectively blocking presynaptic dopamine autoreceptors. This leads to an increase in the release of dopamine and acetylcholine in the brain . At higher doses, it also blocks postsynaptic dopamine receptors, resulting in sedative and neuroleptic-like properties .

Comparison with Similar Compounds

N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride is unique due to its dual mode of action, selectively blocking presynaptic dopamine autoreceptors at lower doses and postsynaptic receptors at higher doses . Similar compounds include:

Haloperidol: A well-known antipsychotic that primarily blocks postsynaptic dopamine receptors.

Sulpiride: Another benzamide derivative that selectively blocks dopamine receptors but lacks the dual mode of action seen in N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride

Biological Activity

CGP 25454A is a selective presynaptic dopamine autoreceptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of major depression and other neuropsychiatric disorders. This article will detail the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter release, and relevant case studies.

This compound, chemically known as N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide hydrochloride, is a benzamide derivative. It acts primarily by antagonizing presynaptic dopamine D2 receptors, leading to increased release of dopamine (DA) and acetylcholine (ACh) in the brain. This dual action is significant as it not only enhances dopaminergic signaling but also modulates cholinergic activity, which may contribute to its antidepressant effects .

In Vitro Studies:

- Dopamine Release: this compound has been shown to significantly enhance the release of [^3H]dopamine from rat striatal slices preloaded with [^3H]dopamine. The compound was found to be approximately 12.9 times more potent in increasing dopamine release compared to acetylcholine .

- Cholinergic Activity: The increase in [^14C]choline overflow indicates that this compound also stimulates cholinergic neurotransmission, although to a lesser extent than dopaminergic release .

In Vivo Studies:

- Binding Studies: In vivo experiments demonstrated that this compound increased [^3H]spiperone binding to D2 receptors in the rat striatum by 90-110% at an effective dose (ED50) of 13 mg/kg. This suggests enhanced synaptic concentrations of endogenous dopamine due to increased release .

- Behavioral Effects: Behavioral studies indicated that low doses (5-10 mg/kg) resulted in mild stimulation, while higher doses (30-100 mg/kg) produced sedative and neuroleptic-like effects, showcasing a dose-dependent response .

Summary of Biological Activity

| Activity | In Vitro | In Vivo |

|---|---|---|

| Dopamine Release | Increased [^3H]DA overflow | Increased [^3H]spiperone binding |

| Cholinergic Activity | Increased [^14C]ACh overflow | Not specifically measured |

| Behavioral Effects | Mild stimulation at low doses | Sedative effects at high doses |

Case Studies and Clinical Implications

This compound is currently under investigation for its potential role in treating major depressive disorder. Its unique mechanism of enhancing both dopaminergic and cholinergic neurotransmission positions it as a candidate for addressing the monoamine hypothesis of depression, which posits that deficiencies in these neurotransmitters contribute to depressive symptoms .

One notable study highlighted the compound's ability to improve mood-related behaviors in animal models, suggesting its efficacy as an antidepressant. The findings indicate that this compound may serve as a novel therapeutic agent by targeting both dopamine and acetylcholine pathways, potentially offering benefits over traditional monoamine reuptake inhibitors .

Properties

IUPAC Name |

4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2.ClH/c1-4-19(5-2)7-6-18-15(20)12-8-11(10-17)13(16)9-14(12)21-3;/h8-9H,4-7H2,1-3H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETCQNUMZFZSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.